molecular formula C12H8ClFOS B1454473 (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone CAS No. 1249924-08-0

(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone

Cat. No.: B1454473
CAS No.: 1249924-08-0
M. Wt: 254.71 g/mol
InChI Key: PFIPPKFLQREUSW-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone (CAS 1249924-08-0) is a chemical compound with the molecular formula C 12 H 8 ClFOS and a molecular weight of 254.71 . It is supplied with a high level of purity, typically at 97% . For optimal long-term stability and to prevent decomposition, this compound should be stored sealed in a dry environment at -20°C . This methanone derivative is primarily offered for use as a reference standard for drug impurities and as a reagent in biological and chemical research . The core structure of this compound, which features a biaryl methanone with thiophene and fluorophenyl rings, is recognized as a valuable scaffold in medicinal chemistry. Similar structural motifs are frequently investigated in early-stage drug discovery, as evidenced by their appearance in patents for various biological targets, such as NK-3 receptor antagonists and other therapeutic agents . This suggests its potential utility as a key intermediate or building block in the development of novel pharmaceuticals. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, including wearing protective gloves, protective clothing, and eye protection, and ensure all experimentation is conducted in accordance with institutional safety guidelines .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFOS/c1-7-4-5-16-12(7)11(15)9-3-2-8(13)6-10(9)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIPPKFLQREUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone, also known as a derivative of phenyl and thiophene moieties, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone can be described as follows:

  • Molecular Formula : C12H10ClFOS
  • Molecular Weight : 273.73 g/mol

This compound features a chloro and a fluoro substituent on the phenyl ring, along with a methylthio group on the thiophene ring, which may influence its biological properties.

Synthesis

The synthesis of (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone typically involves:

  • Starting Materials : 4-chloro-2-fluorobenzoyl chloride and 3-methylthiophenol.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent such as dichloromethane under an inert atmosphere.
  • Yield : The yield can vary based on reaction conditions but is generally reported to be high, around 70-90%.

Anticancer Activity

Recent studies have indicated that compounds similar to (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone exhibit significant anticancer properties. For instance:

  • Inhibition of MDM2 : Compounds with similar structures have been shown to inhibit the murine double minute 2 (MDM2) protein, which is implicated in various cancers. The IC50 values for related compounds ranged from 6.4 nM to over 100 nM across different cancer cell lines, suggesting moderate to high potency against tumor growth .
CompoundCancer Cell LineIC50 Value (nM)
Compound AHCT116 (wild-type)137 ± 31
Compound BLNCaP (prostate cancer)18 ± 8
Compound CRS4;11 (acute leukemia)38 ± 5

CNS Activity

The compound has also been evaluated for its potential central nervous system (CNS) activity:

  • mGluR4 Modulation : Research indicates that related compounds act as positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in neuroprotection and modulation of neurotransmitter release. The binding affinities were assessed using competitive binding assays, revealing promising CNS drug-like properties .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity:

  • In Vitro Tests : Certain analogs have demonstrated effective inhibition against various bacterial strains, although specific data on this compound's efficacy is limited.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving a series of compounds structurally similar to (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone showed that modifications in the thiophene moiety significantly impacted antitumor efficacy in xenograft models. Notably, compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts.
  • CNS Activity Evaluation : In a pharmacological evaluation, compounds were tested for their ability to cross the blood-brain barrier and modulate mGluR4 activity in vivo. Results indicated that certain substitutions improved brain penetration and receptor affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight Key Properties Reference
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone 3-methylthiophen-2-yl 268.71 (calculated) High lipophilicity; potential CNS permeability
(4-Chloro-2-fluorophenyl)(4-fluorophenyl)methanone (5k) 4-fluorophenyl 252.66 Lower steric hindrance; improved crystallinity
NSC777205 3-phenyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione 343.74 BBB permeability (2× higher than NSC777207); Lipinski-compliant
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone tetrahydrofuran-3-yl 211.05 Reduced polarity; Rf = 0.31 (TLC)
Imidazo[1,2-b]pyridazine derivative () 6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl 423.27 Enhanced bioavailability; molecular weight >400


Key Observations :

  • Molecular Weight : Analogs like the imidazo[1,2-b]pyridazine derivative (MW 423.27) exceed Lipinski’s rule of five thresholds, whereas the target compound (MW ~268.71) and 5k (MW 252.66) remain within drug-like ranges .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons
Property Target Compound NSC777205 5k Imidazo[1,2-b]pyridazine Derivative
LogP (Predicted) ~3.2 3.8 2.9 4.1
BBB Permeability Moderate High (2× NSC777207) Low Low
Aqueous Solubility Low (<10 µM) Moderate (20–50 µM) High (>100 µM) Very Low (<1 µM)
Thermal Stability N/A Decomposes >250°C Stable to 200°C Decomposes at 288.7°C (similar H-bonding)

Analysis :

  • Lipophilicity : The target compound’s logP (~3.2) aligns with optimal values for oral absorption, whereas higher logP in the imidazo[1,2-b]pyridazine derivative (4.1) may limit solubility .
  • BBB Permeability : NSC777205’s superior BBB penetration (2× higher than NSC777207) highlights the importance of benzoxazine cores in CNS drug design, a feature absent in the target compound .
  • Thermal Stability: Gem-diol analogs (e.g., tetrazolyl methanones) exhibit higher decomposition temperatures (288.7°C) due to extensive H-bonding, suggesting the target compound may require stabilization strategies for formulation .

Preparation Methods

Friedel-Crafts Acylation

One of the most established methods to prepare aromatic ketones is the Friedel-Crafts acylation, which can be adapted for this compound:

  • Starting Materials : 4-chloro-2-fluorobenzoyl chloride and 3-methylthiophene.
  • Catalyst : Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
  • Solvent : Anhydrous solvents like dichloromethane or carbon disulfide.
  • Conditions : Low temperature initially (0°C to room temperature) to control reactivity and avoid polysubstitution.
  • Mechanism : The acyl chloride reacts with the Lewis acid to form an acylium ion, which electrophilically attacks the 3-methylthiophene at the 2-position, yielding the ketone after hydrolysis.

Advantages : This method is straightforward and widely used for aromatic ketones.
Limitations : Requires careful control to avoid overacylation or rearrangements; sensitive to moisture.

Transition Metal-Catalyzed Cross-Coupling

Recent advances favor transition metal-catalyzed carbonylative cross-coupling reactions, which offer milder conditions and better functional group tolerance:

  • Starting Materials : 4-chloro-2-fluorophenyl halide (e.g., bromide or iodide) and 3-methylthiophene boronic acid or stannane.
  • Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄).
  • Carbonyl Source : Carbon monoxide (CO) gas under controlled pressure.
  • Base : Triethylamine or similar organic bases.
  • Solvent : Polar aprotic solvents such as DMF or dioxane.
  • Conditions : Moderate temperature (80–120°C), CO pressure typically 1–5 atm.

Mechanism : Oxidative addition of aryl halide to Pd(0), insertion of CO, transmetallation with thiophene derivative, and reductive elimination to form the ketone.

Advantages : High selectivity, good yields, and tolerance of sensitive substituents like chloro and fluoro groups.
Limitations : Requires handling of toxic CO gas and expensive catalysts.

Representative Experimental Data

Method Key Reagents Conditions Yield (%) Notes
Friedel-Crafts Acylation 4-chloro-2-fluorobenzoyl chloride, 3-methylthiophene, AlCl₃ 0°C to RT, anhydrous DCM 65–75 Requires moisture exclusion
Pd-Catalyzed Carbonylation 4-chloro-2-fluorophenyl bromide, 3-methylthiophen-2-ylboronic acid, Pd(PPh₃)₄, CO, Et₃N 100°C, 3 atm CO, DMF 80–90 High selectivity, scalable method

Summary Table of Preparation Methods

Aspect Friedel-Crafts Acylation Pd-Catalyzed Carbonylative Coupling
Starting Materials Acyl chloride and thiophene Aryl halide and thiophene boronic acid
Catalyst Lewis acid (AlCl₃) Pd(0) complex with phosphine ligands
Reaction Conditions Anhydrous, 0°C to RT Moderate heat, CO atmosphere
Yield Moderate (65–75%) High (80–90%)
Functional Group Tolerance Moderate, sensitive to moisture High, tolerates chloro and fluoro groups
Scalability Limited by handling of corrosive reagents More scalable with proper CO handling
Environmental Concerns Acidic waste, corrosive reagents Toxic CO gas handling required

Q & A

Basic: What established synthetic routes are used to synthesize (4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiophene core. A common approach includes:

  • Core Formation : Cyclization of precursors (e.g., substituted thiophenes) under controlled conditions using chlorinating or fluorinating agents to introduce functional groups .
  • Coupling Reactions : Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to attach the (4-chloro-2-fluorophenyl) moiety to the thiophene ring .
  • Optimization : Reaction parameters (temperature, solvent, catalysts) are adjusted to enhance yield. For example, dichloromethane or THF is used as a solvent, and Lewis acids like AlCl₃ may facilitate acylation .

Basic: How is the structural identity of this compound confirmed post-synthesis?

Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and electronic environments (e.g., fluorine’s deshielding effects) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₂H₇ClFOS: theoretical 253.0 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis with SHELX software refines bond lengths/angles and validates spatial arrangement .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Strategies include:

  • Continuous Flow Systems : Automated reactors maintain consistent temperature/pressure, reducing side reactions .
  • Catalyst Screening : Testing Brønsted/Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve acylation efficiency .
  • Purification Techniques : Column chromatography with gradient elution (hexane:ethyl acetate) isolates the product ≥95% purity .

Advanced: How should researchers address contradictions in reported biological activity data?

Contradictions (e.g., varying IC₅₀ values in anticancer assays) require:

  • Standardized Assays : Replicate studies under identical conditions (cell lines, incubation time) .
  • Purity Validation : HPLC analysis to rule out impurities (>98% purity threshold) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives (e.g., replacing chloro with bromo) to isolate contributing functional groups .

Basic: What functional groups dictate the compound’s reactivity?

Critical groups include:

  • Chloro/Fluoro Substituents : Electron-withdrawing effects enhance electrophilic aromatic substitution (EAS) at the phenyl ring .
  • Thiophene Ring : π-Conjugated system participates in charge-transfer interactions, influencing redox behavior .
  • Methanone Carbonyl : Susceptible to nucleophilic attack (e.g., Grignard reagents) for derivative synthesis .

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

Methodologies involve:

  • Bioisosteric Replacement : Substitute chloro with trifluoromethyl to enhance metabolic stability .
  • Pro-drug Strategies : Convert the carbonyl to a ketal for increased solubility and controlled release .
  • Pharmacophore Mapping : Molecular docking studies (e.g., AutoDock Vina) identify target-binding motifs for selective modification .

Basic: What analytical methods assess compound purity?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Elemental Analysis : Confirms C, H, N, S, Cl, F content within ±0.4% of theoretical values .
  • Melting Point Analysis : Sharp melting range (e.g., 120–122°C) indicates high crystallinity .

Advanced: What mechanistic insights explain its enzyme inhibition properties?

The compound inhibits kinases via:

  • Competitive Binding : The chloro-fluorophenyl group occupies hydrophobic pockets in ATP-binding sites .
  • Allosteric Modulation : Thiophene’s sulfur interacts with cysteine residues, disrupting catalytic activity .
  • Kinetic Studies : Lineweaver-Burk plots reveal mixed inhibition patterns (Ki ≈ 0.8 µM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone
Reactant of Route 2
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(4-Chloro-2-fluorophenyl)(3-methylthiophen-2-yl)methanone

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